Structural Elucidation and NMR Spectral Analysis of (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine
Structural Elucidation and NMR Spectral Analysis of (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine
Executive Summary
The compound (3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (Free base CAS: 1557662-14-2; Hydrochloride salt CAS: 2748196-57-6) is a highly functionalized heterocyclic building block frequently utilized in fragment-based drug discovery and agrochemical development. The pyrazole core, characterized by its π-excessive aromaticity, presents unique electronic properties that heavily influence its Nuclear Magnetic Resonance (NMR) profile.
This technical guide provides a comprehensive framework for the structural elucidation of this compound, detailing the mechanistic causality behind its ¹H and ¹³C NMR chemical shifts, and establishing a self-validating experimental protocol for rigorous regiochemical confirmation.
Mechanistic Rationale for Chemical Shifts
Understanding the NMR spectrum of a substituted pyrazole requires analyzing the interplay between inductive effects, resonance delocalization, and magnetic anisotropy.
Proton (¹H) NMR Dynamics
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N-Methyl Deshielding: The methyl group attached to N1 is subjected to the diamagnetic anisotropic effect of the heteroaromatic ring and the electronegativity of the adjacent nitrogen. This pushes the N-CH3 resonance significantly downfield to approximately δ 3.82 ppm , which is a diagnostic marker for N-alkylated pyrazoles[1].
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C4-Proton Shielding: Despite the electron-withdrawing nature of the bromine atom at C3 via the inductive effect (-I), pyrazoles are π-excessive. The lone pairs on the nitrogen atoms delocalize into the ring, increasing electron density specifically at the C4 position. Consequently, the C4-H nucleus is shielded from the external magnetic field, appearing as a sharp singlet at δ 6.22 ppm [2].
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Methylene and Amine Protons: The methylene (-CH2-) protons at C5 appear as a singlet near δ 3.89 ppm , lacking scalar coupling to the ring due to the fully substituted C5 position. The primary amine (-NH2) protons typically manifest as a broad singlet around δ 1.55 ppm in CDCl₃, broadened by the quadrupolar relaxation of the ¹⁴N nucleus and intermolecular chemical exchange.
Carbon (¹³C) NMR Dynamics
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C4 Shielding: Mirroring the proton spectrum, the C4 carbon is highly shielded by resonance donation, resonating at δ 105.8 ppm . This is significantly upfield compared to typical benzene derivatives, serving as a hallmark of the pyrazole core[3].
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Heavy-Atom Effect at C3: The C3 carbon is directly bonded to bromine. It experiences a complex balance of inductive deshielding and the "heavy-atom effect" (spin-orbit coupling induced by the large bromine electron cloud), placing its chemical shift near δ 126.5 ppm [1].
Quantitative Spectral Data
The following tables summarize the expected NMR spectral data for the free base form of (3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine in deuterated chloroform (CDCl₃) at 298 K.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Rationale |
| -NH₂ | 1.55 | br s | 2H | - | Exchangeable amine protons |
| N-CH₃ | 3.82 | s | 3H | - | Deshielded by N1 and ring current |
| -CH₂- | 3.89 | s | 2H | - | Methylene adjacent to C5 and NH₂ |
| C4-H | 6.22 | s | 1H | - | Shielded by π-excessive ring |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale |
| N-CH₃ | 36.5 | CH₃ | N1-methyl carbon |
| -CH₂- | 38.4 | CH₂ | Methylene carbon |
| C-4 | 105.8 | CH | Resonance-shielded ring carbon |
| C-3 | 126.5 | C | Quaternary carbon attached to Bromine |
| C-5 | 144.2 | C | Quaternary carbon attached to methanamine |
Experimental Protocol: A Self-Validating Workflow
To ensure scientific trustworthiness, the structural elucidation cannot rely on 1D NMR alone. Differentiating this compound from its regiochemical isomer, (5-bromo-1-methyl-1H-pyrazol-3-yl)methanamine, requires a self-validating 2D NMR approach.
Step 1: Sample Preparation
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Weigh 15–20 mg of the free base compound. (Note: If utilizing the HCl salt, substitute CDCl₃ with DMSO-d₆ to ensure solubility and observe the downfield -NH₃⁺ protons at ~8.2 ppm).
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Dissolve in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Transfer the homogeneous solution to a precision 5 mm NMR tube, ensuring no particulate matter remains to prevent magnetic susceptibility artifacts.
Step 2: Instrument Tuning and 1D Acquisition
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Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl₃.
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Perform automated gradient shimming (Z-axis) to achieve a line width of < 1.0 Hz for the TMS signal.
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¹H Acquisition: Acquire 16–32 scans using a 30° pulse angle and a 2-second relaxation delay (D1) to ensure quantitative integration.
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¹³C Acquisition: Acquire 512–1024 scans using a 30° pulse angle, a 2-second D1, and WALTZ-16 proton decoupling.
Step 3: Regiochemical Validation via 2D HMBC (Self-Validation Step)
To definitively prove the methanamine group is at C5 and not C3, execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment:
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Acquire the HMBC spectrum optimized for long-range couplings ( nJCH = 8 Hz).
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Causality Check: The N-CH₃ protons (δ 3.82) will show a strong 3-bond correlation ( 3JCH ) to the C5 carbon (δ 144.2). Simultaneously, the methylene protons (-CH₂-, δ 3.89) will show a 2-bond correlation ( 2JCH ) to this exact same C5 carbon.
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This intersecting correlation network mathematically eliminates the possibility of the C3-isomer, making the protocol a closed, self-validating system.
Workflow Visualization
Figure 1: Standardized NMR acquisition and structural validation workflow for pyrazole derivatives.
References
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National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 70255, 1-Methyl-1H-pyrazole." PubChem. Available at:[Link]
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Schubert, M., et al. "Systematic optimization of fragment TLX ligands towards agonism and inverse agonism." PubMed Central (PMC). Available at:[Link]
